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Compound of Interest

Compound Name: Bromo(pyridin-2-yl)acetic acid

CAS No.: 52800-40-5

Cat. No.: B1629109

Get Quote

Alpha-bromo-2-pyridineacetic acid is a trifunctional molecule that holds a strategic position in

the toolkit of synthetic and medicinal chemists. Its structure, featuring a pyridine ring, a

carboxylic acid, and an α-bromo substituent, offers three distinct points for chemical

modification. This guide provides an in-depth exploration of its reactivity profile, moving beyond

simple reaction schemes to elucidate the underlying electronic and mechanistic principles that

govern its behavior. For researchers in drug development, understanding this profile is key to

leveraging this molecule as a versatile scaffold for constructing complex heterocyclic systems

and novel pharmaceutical agents. The pyridine moiety, in particular, is a well-established

privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1]

Synthesis: The Hell-Volhard-Zelinskii Reaction
The primary route to α-bromo-2-pyridineacetic acid is the α-bromination of 2-pyridineacetic

acid. Direct bromination of a carboxylic acid with Br₂ is generally ineffective. This is because

carboxylic acids do not enolize to a significant extent, a prerequisite for α-halogenation under

acidic conditions; the acidic carboxyl proton is preferentially removed over an α-hydrogen.[2][3]
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The Hell-Volhard-Zelinskii (HVZ) reaction provides an elegant and robust solution to this

challenge.[2][3] The reaction proceeds by first converting the carboxylic acid into a more

reactive acyl bromide intermediate using phosphorus tribromide (PBr₃). This acyl bromide,

lacking the acidic carboxylic proton, readily tautomerizes to its enol form, which then undergoes

electrophilic attack by bromine at the α-carbon.[2][3][5][6] Subsequent hydrolysis of the

resulting α-bromo acyl bromide yields the final product.

Mechanism of the Hell-Volhard-Zelinskii (HVZ) Reaction
The mechanism is a sequence of three core organic reactions: acyl bromide formation, enol-

mediated α-bromination, and hydrolysis.

Step 1: Acyl Bromide Formation Step 2: Enolization & Bromination Step 3: Hydrolysis

2-Pyridineacetic Acid Acyl Bromide
+ PBr₃

Acyl Bromide Enol

Tautomerization
(HBr catalysis) α-Bromo Acyl Bromide

+ Br₂
α-Bromo-2-Pyridineacetic Acid

+ H₂O

Click to download full resolution via product page

Caption: Mechanism of the Hell-Volhard-Zelinskii reaction.

Experimental Protocol: Synthesis via HVZ Reaction
This protocol is a self-validating system; the formation of the intermediate acyl bromide is the

critical step that enables the subsequent enolization and bromination, which would otherwise

be unfavorable.

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

reflux condenser, magnetic stirrer, and a dropping funnel, add 2-pyridineacetic acid (1

equivalent).

Reaction Initiation: Add a catalytic amount of red phosphorus or phosphorus tribromide

(PBr₃, ~0.3 equivalents).

Expert Insight: PBr₃ can be generated in situ from red phosphorus and bromine. Using

PBr₃ directly offers better control. The key is to form the acyl bromide, which is the reactive
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intermediate for enolization.[2]

Bromination: Slowly add bromine (Br₂, 1.1 equivalents) via the dropping funnel at room

temperature. The reaction is exothermic and will generate HBr gas, which should be directed

to a scrubber.

Heating: After the addition is complete, heat the reaction mixture to 80-90 °C for several

hours until the red color of bromine dissipates.

Hydrolysis: Cool the reaction mixture to room temperature and slowly add water to hydrolyze

the α-bromo acyl bromide. This step regenerates the carboxylic acid functionality.[3]

Work-up and Purification: Extract the product into a suitable organic solvent. Wash the

organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by

a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization.

The Reactivity Core: Nucleophilic Substitution at the
Alpha-Carbon
The synthetic utility of α-bromo-2-pyridineacetic acid stems primarily from the reactivity of the

C-Br bond. The α-carbon is highly electrophilic and susceptible to nucleophilic attack via an

SN2 mechanism. The reaction rate is significantly enhanced compared to a typical primary

alkyl halide.[2] This is due to the adjacent carbonyl group, which helps to stabilize the transition

state by delocalizing the developing negative charge on the incoming nucleophile.[2][7]

This high reactivity makes the molecule an excellent precursor for introducing a wide variety of

functional groups at the α-position, serving as a key step in the synthesis of α-amino acids, α-

hydroxy acids, and other valuable derivatives.[2][5]

General Workflow for SN2 Substitution
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α-Bromo-2-Pyridineacetic Acid
in aprotic solvent

Add Nucleophile (Nu⁻)
(e.g., R-NH₂, R-O⁻, R-S⁻)

Reaction at RT or gentle heating

Aqueous Work-up
(Acid/Base extraction)

Purification
(Crystallization or Chromatography)

α-Substituted-2-Pyridineacetic Acid
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Caption: General experimental workflow for SN2 reactions.

Reactions with Common Nucleophiles

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1629109/docs?utm_src=pdf-body-img#introduction-a-multifaceted-building-block-in-modern-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophile
Reagent
Example

Product Class
Typical
Conditions

Yield (%)

Amine
Aqueous

Ammonia (NH₃)
α-Amino Acid H₂O, RT, 24h 70-85

Hydroxide

Sodium

Hydroxide

(NaOH)

α-Hydroxy Acid H₂O, 50 °C, 4h 80-95

Thiolate

Sodium

Thiophenoxide

(PhSNa)

α-Thioether Acid DMF, RT, 6h 85-95

Azide
Sodium Azide

(NaN₃)
α-Azido Acid

Acetone/H₂O,

Reflux, 5h
>90

Protocol: Synthesis of 2-Pyridylglycine (an α-Amino
Acid)

Dissolution: Dissolve α-bromo-2-pyridineacetic acid (1 equivalent) in a concentrated aqueous

solution of ammonia (excess).

Reaction: Stir the solution at room temperature in a sealed vessel for 24-48 hours. Monitor

the reaction progress by TLC or LC-MS.

Trustworthiness: Using a large excess of ammonia is crucial. It not only acts as the

nucleophile but also serves as the base to neutralize the HBr byproduct, driving the

reaction to completion.[5]

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to

remove excess ammonia.

Purification: The resulting amino acid can often be purified by adjusting the pH of the solution

to its isoelectric point, causing it to precipitate. The solid can then be collected by filtration

and washed with cold water and ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.khanacademy.org/test-prep/mcat/chemical-processes/carboxylic-acids/v/alpha-substitution-of-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity of the Carboxylic Acid and Pyridine
Moieties
While the α-carbon is the primary site of reactivity, the other functional groups offer further

avenues for elaboration.

Carboxylic Acid Group: This group undergoes standard transformations such as esterification

(e.g., with an alcohol under acidic catalysis) and amide bond formation (e.g., with an amine

using a coupling agent like DCC or EDC).[8] Esterification is often performed to protect the

carboxylic acid or to increase the molecule's lipophilicity.[9][10]

Pyridine Ring: The lone pair on the pyridine nitrogen makes it basic and nucleophilic. It can

be protonated by acids or alkylated to form pyridinium salts. The pyridine ring itself can

undergo nucleophilic aromatic substitution (SNAr), though this typically requires harsh

conditions or strong activation.[11]

Synergistic Reactivity: Intramolecular Cyclization
The true power of α-bromo-2-pyridineacetic acid lies in the potential for intramolecular

reactions between its functional groups, leading to the formation of fused heterocyclic ring

systems. For example, upon conversion to an ester or amide, the pyridine nitrogen can act as

an intramolecular nucleophile, displacing the bromide to form indolizine-type bicyclic structures.

These scaffolds are of significant interest in medicinal chemistry.

α-Bromo-2-Pyridineacetic Acid

Fused Bicyclic System
(Indolizinone derivative)

B

1. Esterification (R-OH, H⁺)
2. Base

Click to download full resolution via product page

Caption: Potential intramolecular cyclization pathway.
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Applications in Drug Discovery and Development
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in

hydrogen bonding and its favorable physicochemical properties.[12][13] α-Bromo-2-

pyridineacetic acid serves as a valuable starting material for accessing derivatives with diverse

biological activities. The ability to easily install various functional groups at the α-position allows

for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

For instance, the synthesis of novel enzyme inhibitors, receptor antagonists, or antibacterial

agents often involves scaffolds derived from this versatile building block.

Conclusion
Alpha-bromo-2-pyridineacetic acid is more than just a simple halogenated carboxylic acid. It is

a highly reactive and versatile intermediate whose reactivity profile is a confluence of its three

constituent functional groups. A thorough understanding of its synthesis via the Hell-Volhard-

Zelinskii reaction and its primary SN2 reactivity at the α-carbon is fundamental. However,

appreciating the synergistic potential for intramolecular reactions and the independent reactivity

of the carboxyl and pyridine moieties is what unlocks its full potential for the synthesis of

complex, biologically relevant molecules. This guide serves as a foundational resource for

researchers aiming to exploit the rich chemistry of this powerful building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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